

In-Depth Technical Guide to 2-Phenoxy-1-phenylethanol-d2

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Compound of Interest

Compound Name: 2-Phenoxy-1-phenylethanol-d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Phenoxy-1-phenylethanol-d2**, a deuterated analog of the versatile organic compound 2-Phenoxy-1-phenylethanol. This isotopically labeled molecule is a valuable tool in advanced research, particularly in metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative bioanalysis.

Core Chemical Properties

2-Phenoxy-1-phenylethanol-d2 shares its fundamental chemical structure with its non-deuterated counterpart, with the key difference being the substitution of two hydrogen atoms with deuterium. This isotopic labeling results in a higher molecular weight, which is the basis for its utility in mass spectrometry-based applications. While specific experimental data for the d2 variant is not widely published, the core physicochemical properties can be extrapolated from the well-characterized non-deuterated form, with the primary distinction being the mass.

Table 1: Physicochemical Properties of 2-Phenoxy-1-phenylethanol and its Deuterated Analog

Property	2-Phenoxy-1-phenylethanol	2-Phenoxy-1-phenylethanol-d2	Data Source
Molecular Formula	C ₁₄ H ₁₄ O ₂	C ₁₄ H ₁₂ D ₂ O ₂	Calculated
Molecular Weight	214.26 g/mol [1]	216.27 g/mol	Calculated
CAS Number	4249-72-3[1][2][3][4][5]	Not available	-
Appearance	Pale yellow liquid or solid[2]	Expected to be similar	-
Boiling Point	371.9 ± 30.0 °C at 760 mmHg	Expected to be similar	[4]
Storage	Room temperature, sealed in a dry environment	Room temperature, sealed in a dry environment	[6]

Note: Properties for the d2 variant are predicted based on the non-deuterated compound due to the limited availability of specific experimental data.

Synthesis and Isotopic Labeling

While a specific, detailed synthesis protocol for **2-Phenoxy-1-phenylethanol-d2** is not readily available in published literature, the general principles of deuterium labeling can be applied. The synthesis would likely involve the use of deuterated reagents at a key step in the synthetic pathway of 2-Phenoxy-1-phenylethanol.

One plausible synthetic route would be the reduction of a suitable precursor ketone, such as 2-phenoxy-1-phenylethanone, using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄). This would introduce deuterium at the carbinol carbon and potentially the adjacent methylene position depending on the reaction conditions and the specific precursor used. The exact position of the deuterium atoms is critical for its application and should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A commercial supplier, MedChemExpress, offers **2-Phenoxy-1-phenylethanol-d2**, indicating that a validated synthetic route exists.[6] Researchers requiring this compound are advised to contact the supplier for detailed information regarding the position of the deuterium labels, which is typically provided in the certificate of analysis.

Spectroscopic Analysis

The primary analytical distinction of **2-Phenoxy-1-phenylethanol-d2** from its non-deuterated form is its mass spectrum. The molecular ion peak in the mass spectrum will be shifted by +2 m/z units. Fragmentation patterns may also be altered, providing insights into the location of the deuterium labels.

Due to the absence of publicly available spectroscopic data for the d2 variant, researchers are encouraged to acquire this data upon obtaining the compound. This information is essential for its proper use as an internal standard and in metabolic studies.

Applications in Research and Drug Development

Deuterium-labeled compounds like **2-Phenoxy-1-phenylethanol-d2** are invaluable tools in modern pharmaceutical and metabolic research.[7] Their near-identical chemical behavior to the unlabeled counterparts, combined with their distinct mass, allows for precise tracking and quantification.

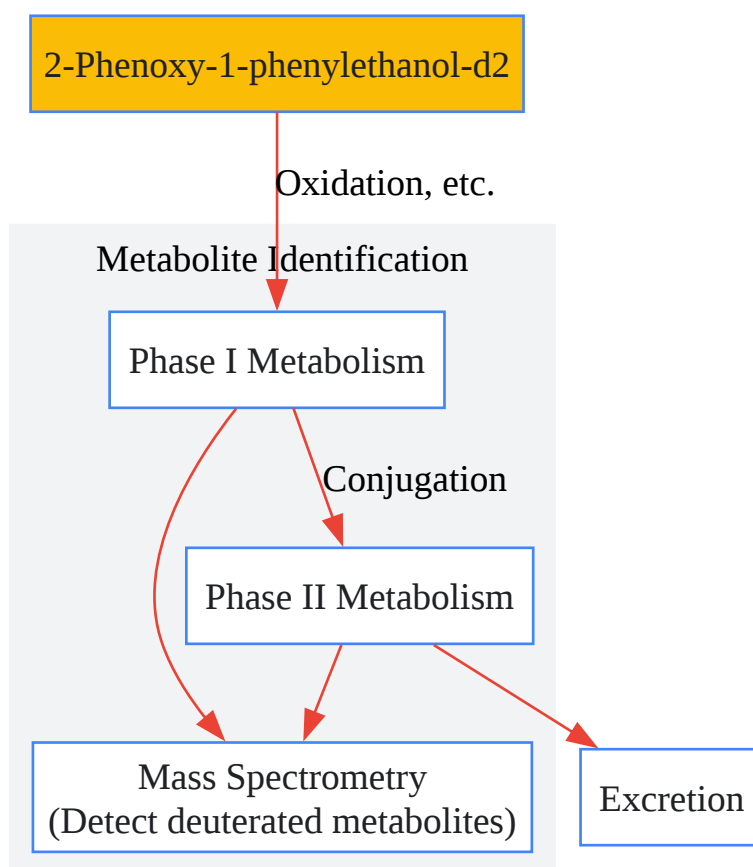
Internal Standard for Quantitative Analysis

The most common application of **2-Phenoxy-1-phenylethanol-d2** is as an internal standard in quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] By adding a known amount of the deuterated standard to a biological sample, it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of analytical variability, leading to highly precise and accurate quantification of the target compound.

Figure 1. Workflow for quantitative analysis using a deuterated internal standard.

Metabolic Studies

Deuterium labeling is a powerful technique for tracing the metabolic fate of molecules.^[7] By administering **2-Phenoxy-1-phenylethanol-d2** to an in vivo or in vitro system, researchers can track its biotransformation by identifying deuterated metabolites using mass spectrometry. This approach helps in elucidating metabolic pathways, identifying key metabolizing enzymes, and understanding the pharmacokinetic profile of the parent compound. The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the C-D bond is cleaved at a slower rate than a C-H bond. This can be a useful tool for investigating reaction mechanisms and identifying rate-limiting steps in metabolism.^[7]



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